molecular formula C13H19N5O2S2 B071480 Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl ester CAS No. 180301-42-2

Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl ester

货号 B071480
CAS 编号: 180301-42-2
分子量: 341.5 g/mol
InChI 键: WHYUBHKOVOCYJI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl ester, also known as 8-thioxanthine, is a purine analog that has been extensively studied in scientific research. It is a potent inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid.

作用机制

Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne works by inhibiting xanthine oxidase, an enzyme involved in the production of uric acid. By inhibiting this enzyme, Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne reduces the production of uric acid, which can help to prevent gout attacks. In addition, Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne has been shown to have antioxidant effects, which can help to protect cells from oxidative damage. It has also been shown to modulate the immune system, which can have potential therapeutic applications in autoimmune diseases and cancer.

生化和生理效应

The biochemical and physiological effects of Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne have been extensively studied. It has been shown to reduce the levels of uric acid in the blood, which can help to prevent gout attacks. In addition, it has been shown to have antioxidant effects, which can help to protect cells from oxidative damage. It has also been shown to modulate the immune system, which can have potential therapeutic applications in autoimmune diseases and cancer.

实验室实验的优点和局限性

One of the main advantages of using Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne in lab experiments is its well-established synthesis method and its potency as an inhibitor of xanthine oxidase. However, one limitation is that it can be difficult to obtain pure Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne, as it can be prone to oxidation and degradation. In addition, it may have off-target effects on other enzymes and pathways, which can complicate the interpretation of experimental results.

未来方向

There are several future directions for research on Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne. One area of interest is its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells. Further research is needed to determine the mechanisms underlying this effect and to identify potential therapeutic applications. Another area of interest is its potential use in autoimmune diseases, as it has been shown to modulate the immune system. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne, including its metabolism, distribution, and excretion in the body.

合成方法

The synthesis of Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne involves the reaction of diethyl carbamodithioate with 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purine-8-carboxylic acid, followed by esterification with ethanol. The resulting compound is then purified by recrystallization. This synthesis method has been well-established and is widely used in scientific research.

科学研究应用

Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and immunomodulatory effects. It has also been studied as a potential treatment for gout, a condition caused by the accumulation of uric acid crystals in the joints. In addition, Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.

属性

CAS 编号

180301-42-2

产品名称

Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl ester

分子式

C13H19N5O2S2

分子量

341.5 g/mol

IUPAC 名称

(1,3,7-trimethyl-2,6-dioxopurin-8-yl) N,N-diethylcarbamodithioate

InChI

InChI=1S/C13H19N5O2S2/c1-6-18(7-2)13(21)22-11-14-9-8(15(11)3)10(19)17(5)12(20)16(9)4/h6-7H2,1-5H3

InChI 键

WHYUBHKOVOCYJI-UHFFFAOYSA-N

SMILES

CCN(CC)C(=S)SC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C

规范 SMILES

CCN(CC)C(=S)SC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C

其他 CAS 编号

180301-42-2

同义词

Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-tri methyl-1H-purin-8-yl ester

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。